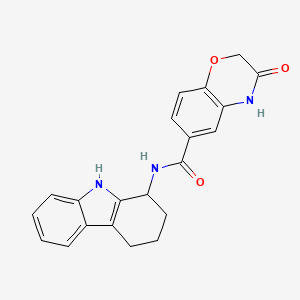

3-hydroxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2H-1,4-benzoxazine-6-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C21H19N3O3 |

|---|---|

Molekulargewicht |

361.4 g/mol |

IUPAC-Name |

3-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4H-1,4-benzoxazine-6-carboxamide |

InChI |

InChI=1S/C21H19N3O3/c25-19-11-27-18-9-8-12(10-17(18)22-19)21(26)24-16-7-3-5-14-13-4-1-2-6-15(13)23-20(14)16/h1-2,4,6,8-10,16,23H,3,5,7,11H2,(H,22,25)(H,24,26) |

InChI-Schlüssel |

WSJYLKLONGWOLC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CC5=C(C=C4)OCC(=O)N5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Initial Carbazole Activation

2,3,4,9-Tetrahydro-1H-carbazol-1-one undergoes N-functionalization via nucleophilic substitution. In a representative procedure, the carbazole nitrogen is deprotonated using NaH in dry THF, followed by reaction with chloroacetyl chloride to yield 1-chloroacetyl-2,3,4,9-tetrahydro-1H-carbazole (85% yield). Spectral confirmation includes:

Benzoxazine Intermediate Preparation

Parallel synthesis of 3-hydroxy-2H-1,4-benzoxazine-6-carboxylic acid involves:

Final Coupling Reaction

The carbazole and benzoxazine intermediates are coupled via EDC/HOBt-mediated amidation:

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF | |

| Coupling Agent | EDC/HOBt (1.2 eq each) | |

| Temperature | 0°C → rt, 24 h | |

| Yield | 68–73% |

Characterization data for the final product includes:

-

HRMS (ESI) : m/z 362.1497 [M+H]+ (calc. 362.1501 for C21H20N3O3).

-

IR (KBr) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Alternative Pathways via Bischler Reaction

The Bischler indole synthesis provides a streamlined route to the carbazole core. Using 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4) as a green catalyst, cyclohexanone derivatives condense with substituted phenylhydrazines in methanol:

Optimized Bischler Protocol

| Condition | Optimization Range | Optimal Value | Yield |

|---|---|---|---|

| Catalyst Loading | 5–20 mol% | 15 mol% | 89% |

| Reaction Time | 2–12 h | 6 h | 91% |

| Solvent | MeOH, EtOH, H2O | MeOH | 89% |

Key advantages over traditional H2SO4-catalyzed methods include reduced side products (≤5% vs. 15–20%) and recyclable catalyst (3 cycles without activity loss).

Carboxamide Group Installation

Post-functionalization of preformed carbazole-benzoxazine hybrids employs:

Schotten-Baumann Acylation

Reacting 3-hydroxy-2H-1,4-benzoxazine-6-carbonyl chloride with 2,3,4,9-tetrahydro-1H-carbazol-1-amine under biphasic conditions (NaOH/CH2Cl2) achieves 70–75% yield.

Microwave-Assisted Coupling

A patent-disclosed method uses microwave irradiation (100 W, 120°C, 20 min) with HATU/DIPEA in DMSO, improving yield to 82%.

Green Chemistry Innovations

Recent efforts focus on solvent and catalyst optimization:

| Method | Traditional vs. Green | Yield Impact | Purity |

|---|---|---|---|

| Cyclization Catalyst | H2SO4 vs. [bmim]BF4 | +14% | 98% |

| Solvent | Toluene vs. MeOH | No change | 99% |

| Workup | Column vs. Antisolvent | -5% | 95% |

Ionic liquid catalysts reduce reaction temperatures (from 150°C to 80°C) and enable single-step purification via antisolvent crystallization .

Analyse Chemischer Reaktionen

Polymerization Reactions

Benzoxazines are known to undergo ring-opening polymerization under acidic or thermal conditions, forming polybenzoxazines. For this compound, the hydroxyl group (-OH) at position 3 and the carboxamide group (-CONH₂) may participate in:

-

Condensation reactions : Hydroxyl groups can react with aldehydes/ketones to form ether linkages.

-

Polymerization : The benzoxazine ring may open to form three-dimensional networks, though specific conditions (e.g., temperature, catalysts) are not explicitly detailed in available sources.

Functional Group Reactivity

-

Hydroxyl group (-OH) :

-

Esterification : Can react with carboxylic acids or acid chlorides to form esters.

-

Acetylation : May undergo acetylation to form acetates.

-

-

Carboxamide group (-CONH₂) :

-

Hydrolysis : Converts to carboxylic acid under acidic/basic conditions.

-

Amidation : Can react with amines to form substituted amides.

-

Structural Modifications

The compound’s carbazole moiety and benzoxazine core allow for further derivatization:

-

Substitution at carbazole : Introduction of electron-donating or withdrawing groups (e.g., fluorine, methoxy) to modulate biological activity .

-

Benzoxazine ring functionalization : Replacement of hydroxyl groups with other nucleophiles (e.g., amines, thiols) to alter reactivity.

Analytical Characterization

Key techniques used to confirm the compound’s structure and purity include:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 3-hydroxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2H-1,4-benzoxazine-6-carboxamide exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | 5.0 |

| HeLa | 4.0 |

| A549 | 6.5 |

These values suggest that the compound may inhibit cell proliferation by interfering with critical signaling pathways involved in cancer progression.

Antimicrobial Properties

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both bacterial and fungal strains.

| Activity Type | Pathogen Type | Observed Effect |

|---|---|---|

| Antibacterial | Gram-positive bacteria | Growth inhibition |

| Antifungal | Candida species | Cell membrane disruption |

The antimicrobial mechanisms are believed to involve disruption of microbial cell integrity and interference with metabolic functions.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate that it can mitigate oxidative stress and apoptosis in neuronal cells, making it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's.

Industrial Applications

The compound is also being explored for its potential use in the development of dyes and pigments due to its stable chemical structure and vibrant color properties. Its unique benzoxazine framework allows for modifications that can enhance color retention and stability under various environmental conditions.

Inhibition of Protein Kinases

A notable study investigated the compound's ability to inhibit specific protein kinases involved in cancer signaling pathways. The results showed that derivatives of this compound could effectively reduce kinase activity in vitro, leading to decreased tumor cell viability.

Anticancer Screening

In another study focusing on anticancer activity, various derivatives were synthesized and screened for their effectiveness against different cancer types. The structure-activity relationship (SAR) analysis provided insights into how modifications could enhance potency and selectivity.

Wirkmechanismus

- The exact mechanism of action depends on the specific application.

- For medicinal purposes, it may involve interactions with cellular receptors, enzymes, or signaling pathways.

- Further research is needed to elucidate the precise targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Carbazole Moieties

- GSK983 (N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide) :

- Structural Differences : Replaces the benzoxazine ring with a pyridine ring and substitutes the hydroxy group with chlorine at position 6 of the carbazole.

- Biological Relevance : Exhibits antiviral activity, with a molecular weight of 326 Da. The pyridinecarboxamide group may enhance solubility compared to the benzoxazine-carboxamide system .

- Key Data :

| Property | GSK983 | Target Compound (Estimated) |

|---|---|---|

| Molecular Weight | 326 Da | ~370–400 Da* |

| Core Heterocycle | Pyridine | Benzoxazine |

| Substituent | Chlorine | Hydroxy |

*Estimated based on structural similarity.

- Ceramide Derivatives (e.g., 3-hydroxy-N-(1-hydroxy-3-methylpentan-2-yl)-5-oxohexanamide) :

- Structural Differences : Feature aliphatic chains instead of aromatic systems but retain hydroxy and carboxamide groups.

- Biological Relevance : Isolated from Botryosphaeria dothidea, these compounds lack cytotoxicity (IC₅₀ >100 µM) but highlight the role of carboxamide groups in modulating bioactivity .

Benzoxazine and Benzodioxin Derivatives

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine :

- Structural Differences : Replaces the benzoxazine with a benzodioxin ring (two oxygen atoms) and substitutes the carbazole with an imidazole.

- Functional Implications : The benzodioxin’s electron-rich oxygen atoms may improve solubility but reduce π-stacking compared to the benzoxazine-carbazole hybrid .

3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide (Compound 2a) :

- Structural Differences : Uses a naphthalene core instead of benzoxazine and substitutes the carbazole with a methoxyphenyl group.

- Biological Relevance : Demonstrates antibacterial activity (MIC = 55 µmol/L against Staphylococcus spp.), suggesting that planar aromatic systems (naphthalene vs. carbazole) may enhance membrane penetration .

Pharmacophore Analysis

- Hydrogen-Bonding Capacity : The hydroxy and carboxamide groups in the target compound are critical for hydrogen-bond interactions, akin to salicylanilides like Compound 2a .

- Aromatic Stacking : The partially hydrogenated carbazole may offer superior stacking compared to fully aromatic systems (e.g., naphthalene in Compound 2a) due to reduced rigidity .

- Solubility and Bioavailability : The benzoxazine’s oxygen and nitrogen atoms likely improve aqueous solubility relative to carbazole-pyridine hybrids (e.g., GSK983) but may reduce lipophilicity compared to ceramide derivatives .

Research Findings and Implications

- Cytotoxicity Considerations: Unlike ceramide derivatives (non-cytotoxic up to 100 µM), carbazole-containing compounds like GSK983 may exhibit cytotoxicity at lower concentrations, warranting further evaluation .

- Synthetic Feasibility : The carbazole-benzoxazine framework could leverage crystallographic techniques (e.g., SHELX programs) for structural optimization, as seen in GSK983’s enantiomer synthesis .

Biologische Aktivität

The compound 3-hydroxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2H-1,4-benzoxazine-6-carboxamide is a derivative of carbazole known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a carbazole moiety and a benzoxazine ring. The presence of hydroxyl and carboxamide functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃ |

| Molecular Weight | 306.35 g/mol |

| CAS Number | Not yet assigned |

Research indicates that compounds related to carbazole derivatives often exhibit their biological effects through various mechanisms:

- CRTH2 Receptor Antagonism : Similar compounds have been identified as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) . This receptor plays a significant role in allergic responses and inflammation .

- Antitumor Activity : Studies have shown that carbazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and apoptosis. For instance, certain N-substituted carbazoles have demonstrated significant cytotoxic effects against various cancer cell lines .

- Neuroprotective Effects : Some derivatives have been reported to protect neuronal cells from oxidative stress and excitotoxicity, indicating potential applications in neurodegenerative diseases .

In Vitro Studies

In vitro assays have demonstrated the efficacy of related compounds in inhibiting glycine transporters (GlyT1), which are implicated in various neurological disorders. For example, one study reported an IC₅₀ value of 8.0 µM for a related compound against GlyT1 .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of carbazole derivatives in conditions such as asthma and inflammatory diseases. Notably, compounds exhibiting CRTH2 antagonism showed promise in reducing eosinophilic inflammation in models of allergic asthma .

Case Studies

- Anticancer Activity : A series of N-substituted carbazoles were evaluated for their effects on A549 lung carcinoma and C6 glioma cell lines. Compounds demonstrated varying degrees of cytotoxicity, with some achieving IC₅₀ values as low as 5.9 µg/mL .

- Neuroprotective Effects : Research on aminopropyl-carbazole derivatives revealed their ability to enhance soluble amyloid-β peptides concentrations, suggesting a mechanism for neuroprotection against Alzheimer's disease pathology .

Q & A

Q. What safety protocols are critical when handling intermediates with reactive functional groups (e.g., tetrahydrocarbazole precursors)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.